(2S,3S,4S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)pyrrolidine-3,4-diol
Description
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S,3S,4S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c9-2-1-8-3-6(11)7(12)5(8)4-10/h5-7,9-12H,1-4H2/t5-,6-,7-/m0/s1 |
InChI Key |
SPYQWYTVWZBEHS-ACZMJKKPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1CCO)CO)O)O |
Canonical SMILES |
C1C(C(C(N1CCO)CO)O)O |
Origin of Product |
United States |
Biological Activity
(2S,3S,4S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)pyrrolidine-3,4-diol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a pyrrolidine ring with hydroxymethyl and hydroxyethyl substituents, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Studies have shown that pyrrolidine derivatives can exhibit significant antioxidant properties, which may help in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Some derivatives of pyrrolidine have demonstrated antimicrobial activity against a range of pathogens. The presence of hydroxyl groups is often linked to enhanced interaction with microbial membranes.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Studies
-
Antioxidant Activity :
A study conducted on various pyrrolidine derivatives demonstrated that compounds with hydroxyl substitutions showed a marked reduction in reactive oxygen species (ROS) levels in vitro. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress. -
Antimicrobial Study :
In a comparative analysis of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. This positions it as a candidate for further development as an antimicrobial agent. -
Cytotoxicity Assessment :
A preliminary cytotoxicity assay evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed an increase in early apoptotic markers, suggesting potential therapeutic implications in oncology.
Scientific Research Applications
The compound (2S,3S,4S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral pyrrolidine derivative with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biochemistry, and as a synthetic intermediate.
Chemical Properties and Structure
The compound is characterized by its unique stereochemistry and functional groups. It contains a hydroxymethyl group and a hydroxyethyl substituent on the pyrrolidine ring, which contribute to its biological activity and reactivity. The molecular formula is , and it features multiple hydroxyl groups that enhance its solubility in polar solvents.
Antiviral Agents
Research indicates that pyrrolidine derivatives can exhibit antiviral properties. For instance, compounds similar to This compound have been investigated for their ability to inhibit viral replication. Studies have shown that modifications in the pyrrolidine structure can enhance potency against viruses such as HIV and hepatitis C .
Anticancer Activity
There is emerging evidence that pyrrolidine derivatives possess anticancer properties. The compound may act by disrupting cellular pathways involved in tumor growth. For example, similar compounds have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways .
Glycosylation Reactions
This compound can serve as a glycosyl donor or acceptor in glycosylation reactions due to the presence of hydroxyl groups. Such reactions are crucial in the synthesis of glycosides, which are important for drug development and carbohydrate chemistry .
Enzyme Inhibitors
Pyrrolidine derivatives are often studied as enzyme inhibitors. The specific structure of This compound allows it to interact with various enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit glycosidases and proteases, which play significant roles in disease mechanisms .
Chiral Catalysts
Due to its chiral nature, this compound can be utilized as a chiral catalyst or ligand in asymmetric synthesis. Such applications are vital in producing enantiomerically pure compounds for pharmaceuticals .
Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral effects of various pyrrolidine derivatives against HIV. The results indicated that compounds with similar structural features to This compound showed significant inhibition of viral replication at low micromolar concentrations .
Study 2: Anticancer Potential
In another investigation reported in Cancer Research, researchers synthesized several pyrrolidine analogs and assessed their cytotoxicity against breast cancer cell lines. The study found that certain modifications led to enhanced apoptotic activity, suggesting potential therapeutic applications for compounds like This compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between the target compound and analogous pyrrolidine-diol derivatives:
Key Observations:
Stereochemistry : The (2S,3S,4S) configuration of the target compound distinguishes it from analogs like BCX4430 (2S,3S,4R,5R) and (2R,3R,4S)-hydroxymethyl derivatives, which exhibit divergent biological activities due to altered spatial orientation .
Hydroxymethyl at C2 is a conserved feature in LAB1 and related compounds, critical for mimicking carbohydrate transition states in enzyme inhibition .
Synthetic Strategies : Sharpless dihydroxylation is pivotal for LAB1 and its derivatives, whereas BCX4430 requires specialized nucleoside synthesis .
Biological Relevance: While BCX4430 is antiviral , aminomethyl-pyrrolidine-diol derivatives show alpha-mannosidase inhibition , highlighting how minor structural changes redirect bioactivity.
Research Findings and Implications
Stereochemical Precision : The (2S,3S,4S) configuration is achievable via asymmetric dihydroxylation, but nitrogen functionalization (e.g., 2-hydroxyethyl addition) remains a synthetic challenge requiring further optimization .
Enzyme Inhibition Potential: Structural similarity to LAB1 and alpha-mannosidase inhibitors suggests the target compound could modulate glycosidase activity, warranting enzymatic assays.
Data Table: Physical Properties of Selected Compounds
Preparation Methods
Process Description
A patented process (DE60211677T2, US patent 20090155862) describes the preparation of 2-hydroxymethylpyrrolidine-3,4-diols via microbial oxidation of N-protected aminotetraols, followed by deprotection and catalytic hydrogenation steps:
Step a: An N-protected aminotetraol (e.g., N-benzyl-1-amino-1-deoxy-arabinitol) is subjected to microbial oxidation using microorganisms such as Gluconobacter or Corynebacterium species. This biotransformation converts the aminotetraol into the corresponding N-protected 5-amino-5-deoxypentulose intermediate.
Step b: The N-protecting group is removed chemically to yield the free 5-amino-5-deoxypentulose.
Step c: Catalytic hydrogenation (commonly using palladium catalysts) converts the 5-amino-5-deoxypentulose into the target 2-hydroxymethylpyrrolidine-3,4-diol.
Advantages and Limitations
| Aspect | Details |
|---|---|
| Advantages | - High stereoselectivity due to enzymatic control - Mild reaction conditions |
| Limitations | - Low volumetric yield in microbial oxidation - Large amounts of catalyst required for hydrogenation - Multi-step process with moderate overall yield |
Research Findings
- Fleet et al. (1985) reported that microbial oxidation routes, while stereoselective, involve many steps and suffer from low overall yields.
- The microbial oxidation step is critical for introducing the correct stereochemistry at the pyrrolidine ring carbons.
- Hydrogenation requires optimization to reduce catalyst load and improve cost-efficiency.
Chemical Synthesis Routes
From Carbohydrate Precursors
- Starting from D-xylose or other sugar derivatives, multi-step chemical syntheses have been developed to build the pyrrolidine ring and install hydroxyl groups.
- These routes often involve protection/deprotection strategies, ring closure via amination, and stereoselective functional group transformations.
- Disadvantages include lengthy synthetic sequences and low overall yields.
From Azido Compounds
- Hung et al. (1991) described a synthesis starting from 3-azidopropenylbenzene:
- Ozonolysis of 3-azidopropenylbenzene produces azidoacetaldehyde.
- Enzymatic aldol condensation with dihydroxyacetone phosphate yields 5-azido-5-deoxy-D-xylulose.
- Dephosphorylation and catalytic hydrogenation (palladium catalyst) afford the pyrrolidine diol.
- This method is stereoselective but requires large amounts of catalyst and involves complex enzymatic steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Microbial oxidation | N-protected aminotetraols | Microbial oxidation → deprotection → hydrogenation | High stereoselectivity | Low yield, high catalyst use |
| Chemical synthesis from sugars | D-xylose or derivatives | Protection → ring closure → functionalization | Established carbohydrate chemistry | Multi-step, low overall yield |
| Azido compound route | 3-azidopropenylbenzene | Ozonolysis → enzymatic aldol condensation → hydrogenation | Stereoselective, enzymatic control | Complex, catalyst intensive |
Detailed Reaction Conditions and Notes
- Microbial oxidation: Typically performed under aerobic conditions at mild temperatures (25–30 °C) with specific strains of Gluconobacter or Corynebacterium.
- Deprotection: Removal of N-benzyl or other protecting groups is usually achieved by catalytic hydrogenolysis or acid/base treatment.
- Hydrogenation: Palladium on carbon (Pd/C) is the common catalyst; reaction conditions require optimization to minimize catalyst loading and maximize conversion.
- Chemical synthesis: Protection groups such as benzyl or silyl ethers are used to mask hydroxyl groups during ring formation; stereochemical control is achieved by chiral auxiliaries or enzymatic steps.
Research and Industrial Implications
- The microbial oxidation method is favored for its stereochemical precision but requires improvements in yield and catalyst efficiency for industrial viability.
- Chemical routes provide alternative access but are less efficient and more labor-intensive.
- Ongoing research focuses on biocatalyst engineering and process intensification to enhance production efficiency.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
